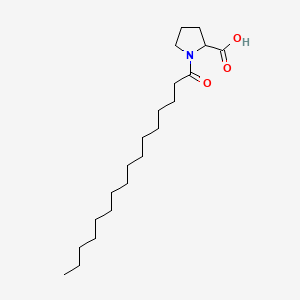

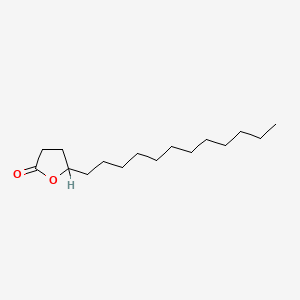

N-Hexadecanoyl-proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

-

Seed Pretreatment and Foliar Application of Proline in Quinoa Cultivation

- Application Summary : Proline was applied exogenously to quinoa plants to examine its effects on the physiochemical parameters of two cultivars of quinoa (Chenopodium quinoa Willd.). The seeds were also exposed to chilling stress at 4 °C before sowing .

- Methods of Application : The seeds were treated with low temperature and proline was applied exogenously. The concentrations of proline used were 25 and 50 mM .

- Results : The exogenous application of proline significantly increased plant growth, the contents of chlorophyll, carotenoids, proline, ascorbic acid, total free amino acids, phenolics, and total soluble sugars, as well as the activities of SOD, POD, and CAT, but it decreased malondialdehyde content .

-

3-Substituted Prolines in Peptide Synthesis

- Application Summary : 3-substituted prolines, which are proline analogues, have been developed and used in peptide synthesis. These proline chimeras combine the conformational restriction of proline with the information brought by natural amino acids side chains .

- Methods of Application : The synthesis of 3-substituted prolines involves chemical reactions, and these proline analogues are then incorporated into peptides .

- Results : The use of 3-substituted prolines has been shown to influence the structure of peptides, such as stabilizing turns or helices .

-

3-Substituted Prolines in Peptide Synthesis and Structural Applications

- Application Summary : 3-substituted prolines, which are proline analogues, have been developed and used in peptide synthesis. These proline chimeras combine the conformational restriction of proline with the information brought by natural amino acids side chains .

- Methods of Application : The synthesis of 3-substituted prolines involves chemical reactions, and these proline analogues are then incorporated into peptides .

- Results : The use of 3-substituted prolines has been shown to influence the structure of peptides, such as stabilizing turns or helices .

-

Ring-Opening Polymerization of Proline N-Carboxyanhydride

- Application Summary : The production of polypeptides via the ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) is usually conducted under stringent anhydrous conditions. The ROP of proline NCA (ProNCA) for the synthesis of poly-L-proline (PLP) is particularly challenging due to the premature product precipitation as polyproline type I helices .

- Methods of Application : The synthesis involves the ring-opening polymerization of ProNCA .

- Results : The process affords well-defined PLP as polyproline II helices in 2–5 minutes and almost-quantitative yields .

-

Lipid Nanoparticle mRNA Systems Containing High Levels of Sphingomyelin

- Application Summary : Lipid nanoparticle mRNA systems containing high levels of DSPC or an alternative helper lipid, N-(hexadecanoyl)-sphing-4-enine-1-phosphocholine (egg sphingomyelin [ESM]), together with reduced levels of the ionizable cationic lipid DLinMC3DMA (MC3) have been examined .

- Methods of Application : The method involves the formulation of lipid nanoparticles with specific lipid compositions .

- Results : The results of this study are not specified in the source .

-

Proline in the Synthesis of Foldamers

- Application Summary : Proline and its analogues have been used in the synthesis of foldamers, which are oligomers that fold into specific secondary structures. The unique conformational properties of proline make it a valuable tool in this field .

- Methods of Application : The synthesis of foldamers involves chemical reactions, and proline or its analogues are incorporated into these oligomers .

- Results : The use of proline and its analogues in foldamer synthesis has been shown to influence the structure of these oligomers, such as stabilizing turns or helices .

-

Ring-Opening Polymerization of Proline N-Carboxyanhydride

- Application Summary : The production of polypeptides via the ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) is usually conducted under stringent anhydrous conditions. The ROP of proline NCA (ProNCA) for the synthesis of poly-L-proline (PLP) is particularly challenging due to the premature product precipitation as polyproline type I helices .

- Methods of Application : The synthesis involves the ring-opening polymerization of ProNCA .

- Results : The process affords well-defined PLP as polyproline II helices in 2–5 minutes and almost-quantitative yields .

-

Lipid Nanoparticle mRNA Systems Containing High Levels of Sphingomyelin

- Application Summary : Lipid nanoparticle mRNA systems containing high levels of DSPC or an alternative helper lipid, N-(hexadecanoyl)-sphing-4-enine-1-phosphocholine (egg sphingomyelin [ESM]), together with reduced levels of the ionizable cationic lipid DLinMC3DMA (MC3) have been examined .

- Methods of Application : The method involves the formulation of lipid nanoparticles with specific lipid compositions .

- Results : The results of this study are not specified in the source .

特性

IUPAC Name |

1-hexadecanoylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25/h19H,2-18H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAIXMQPJQVGRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexadecanoyl-proline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)

![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)